Home > Products > Building Blocks P10445 > Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate - 885276-59-5

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

Catalog Number: EVT-1711681
CAS Number: 885276-59-5
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound characterized by the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}. This compound is part of the imidazopyridine class, which is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The compound's IUPAC name reflects its structure, indicating the presence of a bromine atom and an ethyl ester functional group attached to an imidazo[1,5-a]pyridine core .

Source and Classification

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is cataloged under the CAS number 885276-59-5. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its properties and potential applications in scientific research. The compound is classified as a heterocyclic organic compound, specifically within the broader category of imidazopyridines .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves a one-pot tandem cyclization/bromination process. This method utilizes ethyl acetate as a solvent and tert-butyl hydroperoxide as the brominating agent. Notably, this reaction does not require a base and proceeds efficiently to yield the desired product. The conditions under which this synthesis occurs are optimized for high yield and purity, making it suitable for both laboratory and potential industrial applications .

Industrial Production Methods

While specific industrial methods for the production of this compound are not extensively documented, it is likely that these processes would scale up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yields and product purity.

Molecular Structure Analysis

Structure and Data

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate features a complex structure that can be represented in various formats:

  • InChI: InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3
  • InChI Key: IMZDSBVUTOUBSJ-UHFFFAOYSA-N

The structure includes an imidazo[1,5-a]pyridine ring fused with a carboxylate ester functional group. The bromine atom is located at the 1-position of the imidazole ring, which significantly influences its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under mild conditions.
  • Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
  • Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups on the imidazopyridine ring.

These reactions can lead to the formation of various derivatives with potential applications in medicinal chemistry .

Common Reagents and Conditions

The choice of reagents and conditions varies depending on the desired reaction:

  • For substitution reactions, nucleophiles are typically used under mild conditions.
  • Oxidation reactions may require specific oxidizing agents tailored to the substrate.
  • Reduction reactions often involve standard reducing agents under controlled conditions to prevent over-reduction or degradation of sensitive functional groups.
Mechanism of Action

The mechanism of action for Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through covalent interactions facilitated by the bromine atom. This binding can lead to inhibition or enhancement of enzymatic functions depending on the target site and biological context. Research into these mechanisms continues to elucidate its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is characterized by several notable physical properties:

  • Molecular Weight: Approximately 269.09 g/mol
  • Purity: Typically available at purities greater than 97%

Chemical Properties

The compound exhibits typical reactivity patterns associated with halogenated heterocycles:

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties make it suitable for various applications in research settings where stability and reactivity are crucial considerations .

Applications

Scientific Uses

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate has several significant applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceutical agents due to its biological activity.
  • Material Science: The compound's unique structural properties make it valuable in creating new materials with luminescent or optoelectronic characteristics.
  • Biological Studies: It is utilized in enzyme interaction studies and biochemical assays to probe biological mechanisms.

Research continues to explore its potential in these areas, highlighting its versatility as a chemical tool in both academic and industrial contexts .

Synthetic Methodologies for Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold represents a privileged heterocyclic framework in medicinal chemistry and materials science, noted for its diverse bioactivities and unique photophysical properties [1] [9]. The targeted synthesis of ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate necessitates precise regiocontrol during bromination and esterification, presenting distinct synthetic challenges addressed by recent methodologies.

Regioselective Bromination Strategies in Imidazo[1,5-a]pyridine Scaffolds

Regioselective halogenation at the C1 position of the imidazo[1,5-a]pyridine core is critical for subsequent cross-coupling reactions in pharmaceutical synthesis. Conventional transition-metal-catalyzed approaches often require directing groups or harsh conditions, limiting functional group tolerance. A significant advancement involves transition-metal-free regioselective bromination using readily available sodium bromite (NaBrO₂) as both the halogen source and oxidant.

This method operates under mild conditions (DMF, 60°C, AcOH additive) and achieves high C1-regioselectivity for imidazo[1,5-a]pyridines. The reaction proceeds via a radical mechanism, supported by inhibition studies with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl or BHT (butylated hydroxytoluene) [6]. Key features include:

  • Broad Substrate Scope: Tolerates electron-donating (methyl) and electron-withdrawing (halogen) substituents at C5, C6, C7, and C8 positions of the pyridine ring. C2-aryl or alkyl substituents are compatible, though sterically bulky groups (e.g., 2-tert-butyl) may slightly reduce yields.
  • Mechanistic Advantage: Sodium bromite decomposes to generate electrophilic bromine species. The inherent electron-rich character of the C1 position in the imidazo[1,5-a]pyridine ring, particularly pronounced in the "ethene-1,2-diamine" moiety of the fused imidazole ring, facilitates selective electrophilic aromatic substitution (SEAr) at C1. This contrasts with imidazo[1,2-a]pyridines, where C3 is typically more electron-rich [6] [9].
  • Synthetic Utility: Provides direct access to 1-bromoimidazo[1,5-a]pyridines as pivotal intermediates for Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). For example, 1-bromo-3-phenylimidazo[1,5-a]pyridine was synthesized via Suzuki-Miyaura coupling in 79% yield [6].

Table 1: Regioselective Bromination of Imidazo[1,5-a]pyridines using NaBrO₂

Imidazo[1,5-a]pyridine SubstituentProductYield (%)
None (Parent)1-Bromoimidazo[1,5-a]pyridine88
6-Methyl1-Bromo-6-methylimidazo[1,5-a]pyridine85
7-Chloro1-Bromo-7-chloroimidazo[1,5-a]pyridine82
2-Phenyl1-Bromo-2-phenylimidazo[1,5-a]pyridine75
2-tert-Butyl1-Bromo-2-tert-butylimidazo[1,5-a]pyridine70

One-Pot Tandem Cyclization-Bromination Approaches for C3-Functionalization

Constructing the imidazo[1,5-a]pyridine core while simultaneously introducing the C3-ester and C1-bromo functionalities in a single operation enhances synthetic efficiency. Two primary one-pot tandem strategies demonstrate efficacy:

  • Cyclocondensation/Bromination Sequences: A robust approach involves the acid-mediated cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, followed by in situ bromination. Optimized conditions employ a mixture of polyphosphoric acid (PPA, 87%) and phosphorous acid (H₃PO₃) (1:1 mass ratio) at 160°C. Nitroalkanes (R-NO₂) are electrophilically activated within this medium, forming phosphorylated nitronates that undergo nucleophilic attack by the 2-picolylamine. Subsequent dehydration, cyclization, and aromatization yield 3-substituted imidazo[1,5-a]pyridines. While direct incorporation of bromine in this specific PPA/H₃PO₃ system isn't detailed for C1, the 3-carboxylate intermediate is efficiently generated. This 3-substituted product can then serve as the substrate for the aforementioned NaBrO₂-mediated C1 bromination, potentially telescoped [8].
  • Carboxamide Cyclization/Halogenation: An alternative route utilizes propane phosphonic acid anhydride (T3P®) as a cyclodehydrating agent. Refluxing a mixture of a carboxylic acid, 2-(methylamino)pyridine, and T3P® in n-butyl or ethyl acetate efficiently generates the imidazo[1,5-a]pyridine core, producing the C3-unsubstituted scaffold. While this method directly yields the ester ethyl imidazo[1,5-a]pyridine-1-carboxylate (119448-87-2) in high purity (≥95%) [3] [4], it necessitates a separate, subsequent step for C1 bromination (e.g., using NaBrO₂ or NBS) to access the target 1-bromo-3-ester.

The PPA/H₃PO₃ route offers advantages for introducing diverse C3-alkyl groups directly from nitroalkanes (R-CH₂-NO₂ → R at C3), while the T3P® route is optimal for rapid access to the C3-carboxylate core, requiring bromination as a distinct step.

Comparative Analysis of Ethyl Esterification Techniques in Heterocyclic Systems

Introducing the ethyl carboxylate group at the C3 position is crucial for the target molecule's reactivity and potential biological interactions. Key methodologies include:

  • Direct Cyclization with Carboxylic Acid Derivatives: The T3P®-mediated cyclocondensation between 2-(methylamino)pyridine and an α-keto ester or glyoxylic acid ethyl ester hemiacetal represents the most direct and atom-economical route to ethyl imidazo[1,5-a]pyridine-1-carboxylate (precursor to the 1-bromo derivative). This one-pot method proceeds under mild conditions (refluxing ethyl acetate) and avoids isolation of sensitive intermediates, achieving high yields (typically >80%) [4]. Its limitation lies in the need for subsequent regioselective bromination at C1.
  • Post-Cyclization Esterification: An alternative strategy involves synthesizing the imidazo[1,5-a]pyridine core with a C3-carboxylic acid group, followed by esterification. While classical methods (Fischer esterification with ethanol/H⁺, or DCC/DMAP-mediated coupling) are applicable, they often require:
  • Harsh acidic conditions potentially detrimental to the heterocycle.
  • Purification of the carboxylic acid intermediate.
  • Lower overall efficiency compared to direct cyclization routes.
  • Transesterification: Less commonly employed for this specific scaffold, transesterification of higher alkyl esters (e.g., methyl esters) using ethanol in the presence of acid or base catalysts can be used. However, this adds an extra synthetic step and may suffer from equilibrium limitations or require forcing conditions.

Table 2: Comparison of Esterification Methods for C3-Functionalization

MethodKey Reagent/ConditionAdvantagesDisadvantagesTypical Yield Range for C3-CO₂Et
T3P® CyclocondensationRCOOH (e.g., Glyoxylic acid derivative) + T3P®, EtOAc refluxDirect, one-pot, high yield, mild conditions, excellent regioselectivity (C3)Requires separate step for C1 bromination80-95%
PPA/H₃PO₃ CyclizationR-NO₂ + PPA/H₃PO₃, 160°CDirect introduction of C3-alkyl groups from nitroalkanesHigh temperature, specialized medium, lower yields for C3-aryl (e.g., Ph, 16g ~ low yield [8]), not direct for CO₂Et60-80% (for C3-alkyl)
Fischer EsterificationC3-COOH + EtOH, H⁺ catalyst (e.g., H₂SO₄), ΔWidely applicableRequires acid-stable substrate, may require long reaction times, moderate yields, separate cyclization step needed50-75%
DCC/DMAP CouplingC3-COOH + EtOH, DCC, DMAP, CH₂Cl₂Mild, avoids strong acidsExpensive reagents, byproduct removal (DCU), separate cyclization step needed65-85%

Properties

CAS Number

885276-59-5

Product Name

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

IUPAC Name

ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3

InChI Key

IMZDSBVUTOUBSJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)Br

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.